molecular formula C9H7N3O3 B1307659 (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid CAS No. 97609-01-3

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid

Cat. No. B1307659
CAS RN: 97609-01-3
M. Wt: 205.17 g/mol
InChI Key: SPFIHLPNCSLCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds related to (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid have been the subject of various studies due to their biological activities. These compounds are part of a broader class of benzotriazinones, which have been synthesized and evaluated for their pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial activities . The interest in these molecules stems from their potential therapeutic applications and the need to understand their chemical and physical properties to optimize their efficacy.

Synthesis Analysis

The synthesis of related benzotriazinone derivatives has been reported in several studies. For instance, 1,2,3-benzotriazinones were synthesized from 2-(o-aminophenyl)oxazolines with isoamyl nitrite in methanol, yielding excellent results . Additionally, derivatives of 1-methyl-5-[substituted-4-oxo-1,2,3-benzotriazin-3-yl]-1H-pyrazole-4-acetic acids were prepared and their pharmacological properties were tested . These synthetic routes provide a foundation for the synthesis of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid and its analogs.

Molecular Structure Analysis

The molecular structure of benzotriazinone derivatives is crucial for understanding their biological activity. X-ray diffraction and quantum chemical calculations have been used to determine the structure of similar compounds in the crystal and gas phases, respectively . These methods can be applied to (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid to gain insights into its conformation and electron density, which are important for predicting its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of benzotriazinone derivatives is influenced by their molecular structure. For example, the presence of an acetic acid moiety in these compounds suggests potential

Scientific Research Applications

Synthesis and Characterization

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid and its derivatives are synthesized for various pharmacological and chemical studies. For instance, derivatives of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives showed anti-inflammatory activity comparable to indomethacin, indicating the potential for developing new therapeutic agents (Gowda et al., 2011).

Antimicrobial Activity

Several studies focus on the antimicrobial activity of benzotriazin-3(4H)-yl)acetic acid derivatives. These compounds have been tested against various bacterial and fungal strains, showing significant antibacterial and antifungal activities. For example, derivatives synthesized by reacting o-Amino thiophenol and maleic anhydride exhibited substantial antimicrobial activities against strains like E. coli, E. faecalis, Klebsiella, and S. aureus (Kalekar et al., 2011).

Molecular Structure Analysis

The molecular structure and electron density of these compounds are studied to understand their biological activity better. Charge density analysis of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a similar compound, revealed insights into its intermolecular interactions and dynamics, which are crucial for designing drugs with optimized properties (Wang et al., 2016).

Corrosion Inhibition

Beyond biomedical applications, (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid derivatives have been studied for their corrosion inhibition properties. For instance, benzothiazine derivatives have shown effective corrosion inhibition for mild steel in acidic solutions, demonstrating their potential in industrial applications (Sebbar, 2017).

Fluorescence and Sensing Applications

Research into the fluorescence properties of benzotriazin-3(4H)-yl)acetic acid derivatives has highlighted their potential as selective sensors for metal ions. Certain synthesized compounds demonstrated specific fluorescent quenching effects when interacting with Co2+, suggesting their use in developing new fluorescent chemical sensors for metal ion detection (Rui-j, 2013).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-8(14)5-12-9(15)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFIHLPNCSLCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403878
Record name (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid

CAS RN

97609-01-3
Record name (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.